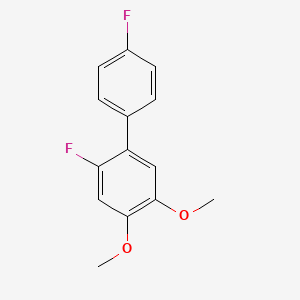
2,4'-Difluoro-4,5-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and two methoxy groups on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 4,5-dimethoxybenzene.
Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to form the biphenyl core. This reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 80-120°C, in the presence of a base such as potassium carbonate or sodium hydroxide to deprotonate the starting materials and facilitate the coupling process.
Industrial Production Methods
Industrial production of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atoms can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 4,4’-Difluoro-2,2’-dimethoxybiphenyl
- 1,1’-Biphenyl-2,2’-diol, 4,4’-bis(1,1-dimethylethyl)-5,5’-dimethoxy
Uniqueness
2,4’-Difluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methoxy groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H12F2O2 |
|---|---|
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
1-fluoro-2-(4-fluorophenyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-7-11(12(16)8-14(13)18-2)9-3-5-10(15)6-4-9/h3-8H,1-2H3 |
Clave InChI |
HSEFMYJNEYJSPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC=C(C=C2)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


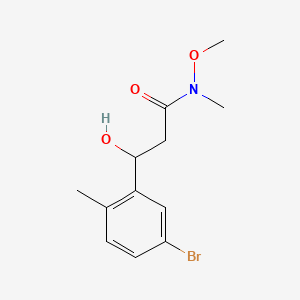
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
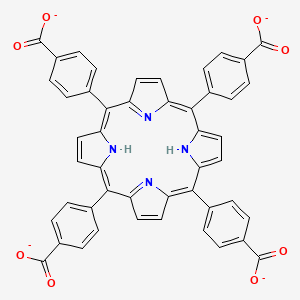
![2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester](/img/structure/B14774203.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)


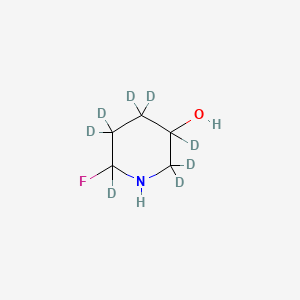
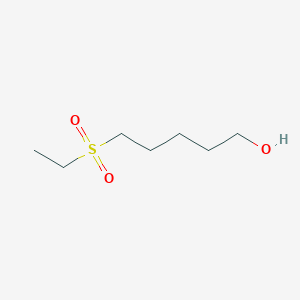

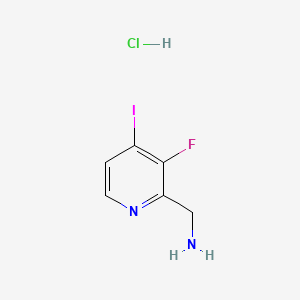
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
